methyl[1-(oxan-4-yl)ethyl]amine
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Overview
Description
methyl[1-(oxan-4-yl)ethyl]amine is an organic compound with the molecular formula C7H15NO It is a derivative of ethanamine, where the ethyl group is substituted with an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[1-(oxan-4-yl)ethyl]amine typically involves the reaction of oxan-4-ylmethanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions. The reaction proceeds as follows:
- Oxan-4-ylmethanol + Methylamine → this compound
- Catalyst: Pd/C
- Conditions: Hydrogenation
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: methyl[1-(oxan-4-yl)ethyl]amine undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxan-4-yl ketones.
- Reduction: It can be reduced to form secondary amines.
- Substitution: The amine group can undergo nucleophilic substitution reactions.
- Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
- Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
- Oxidation: Oxan-4-yl ketones.
- Reduction: Secondary amines.
- Substitution: Halogenated ethanamines.
Scientific Research Applications
methyl[1-(oxan-4-yl)ethyl]amine has several applications in scientific research:
- Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
- Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
- Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
- Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[1-(oxan-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds:
- N-methyl-1-(oxan-4-yl)methanamine
- N-ethyl-1-(oxan-4-yl)ethanamine
- N-methyl-1-(oxan-4-yl)propanamine
Uniqueness: methyl[1-(oxan-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-(oxan-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9-2)8-3-5-10-6-4-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKIKODIKJBCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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